Cas no 1402664-66-7 (6-Bromo-3-(trifluoromethyl)pyridin-2-amine)

6-Bromo-3-(trifluoromethyl)pyridin-2-amine 化学的及び物理的性質
名前と識別子
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- 6-Bromo-3-(trifluoromethyl)pyridin-2-amine
- 2-Amino-6-bromo-3-(trifluoromethyl)pyridine
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- MDL: MFCD28720168
- インチ: 1S/C6H4BrF3N2/c7-4-2-1-3(5(11)12-4)6(8,9)10/h1-2H,(H2,11,12)
- InChIKey: HNCNPITYRLTRGC-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C(F)(F)F)C(N)=N1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 161
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 38.9
6-Bromo-3-(trifluoromethyl)pyridin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1192430-1g |
6-Bromo-3-(trifluoromethyl)pyridin-2-amine |
1402664-66-7 | 95% | 1g |
$755 | 2024-07-19 | |
Enamine | EN300-1590311-0.1g |
6-bromo-3-(trifluoromethyl)pyridin-2-amine |
1402664-66-7 | 95% | 0.1g |
$301.0 | 2023-05-24 | |
Enamine | EN300-1590311-1.0g |
6-bromo-3-(trifluoromethyl)pyridin-2-amine |
1402664-66-7 | 95% | 1g |
$871.0 | 2023-05-24 | |
Enamine | EN300-1590311-10.0g |
6-bromo-3-(trifluoromethyl)pyridin-2-amine |
1402664-66-7 | 95% | 10g |
$3746.0 | 2023-05-24 | |
Enamine | EN300-1590311-50mg |
6-bromo-3-(trifluoromethyl)pyridin-2-amine |
1402664-66-7 | 95.0% | 50mg |
$202.0 | 2023-09-23 | |
Enamine | EN300-1590311-250mg |
6-bromo-3-(trifluoromethyl)pyridin-2-amine |
1402664-66-7 | 95.0% | 250mg |
$431.0 | 2023-09-23 | |
1PlusChem | 1P0282DI-500mg |
6-bromo-3-(trifluoromethyl)pyridin-2-amine |
1402664-66-7 | 95% | 500mg |
$902.00 | 2024-06-21 | |
Enamine | EN300-1590311-100mg |
6-bromo-3-(trifluoromethyl)pyridin-2-amine |
1402664-66-7 | 95.0% | 100mg |
$301.0 | 2023-09-23 | |
Aaron | AR0282LU-5g |
6-bromo-3-(trifluoromethyl)pyridin-2-amine |
1402664-66-7 | 95% | 5g |
$3497.00 | 2023-12-16 | |
1PlusChem | 1P0282DI-5g |
6-bromo-3-(trifluoromethyl)pyridin-2-amine |
1402664-66-7 | 95% | 5g |
$3183.00 | 2024-06-21 |
6-Bromo-3-(trifluoromethyl)pyridin-2-amine 関連文献
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
6-Bromo-3-(trifluoromethyl)pyridin-2-amineに関する追加情報
Research Briefing on 6-Bromo-3-(trifluoromethyl)pyridin-2-amine (CAS: 1402664-66-7): Recent Advances and Applications
The compound 6-Bromo-3-(trifluoromethyl)pyridin-2-amine (CAS: 1402664-66-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic amine, characterized by its bromo and trifluoromethyl substituents, serves as a versatile building block in medicinal chemistry. Recent studies have highlighted its potential in the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents. This briefing synthesizes the latest findings on its applications, mechanism of action, and future research directions.
Recent literature reveals that 6-Bromo-3-(trifluoromethyl)pyridin-2-amine is increasingly utilized as a key intermediate in the synthesis of small-molecule inhibitors targeting protein kinases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its incorporation into a series of pyridine-based compounds exhibiting potent inhibitory activity against EGFR (Epidermal Growth Factor Receptor) mutants, which are implicated in non-small cell lung cancer. The trifluoromethyl group was found to enhance binding affinity through hydrophobic interactions with the kinase domain, while the bromo substituent facilitated further derivatization via cross-coupling reactions.
In addition to oncology applications, this compound has shown promise in antimicrobial drug discovery. Research published in Bioorganic & Medicinal Chemistry Letters (2024) reported its use in the development of novel quinolone hybrids with broad-spectrum activity against drug-resistant Gram-positive bacteria, including MRSA. The electron-withdrawing properties of the trifluoromethyl group were critical in improving metabolic stability, addressing a common limitation of existing antibiotics.
From a synthetic chemistry perspective, advances in late-stage functionalization techniques have expanded the utility of 6-Bromo-3-(trifluoromethyl)pyridin-2-amine. A recent Nature Communications paper (2024) detailed a palladium-catalyzed C-H activation protocol enabling direct arylation at the C4 position of the pyridine ring, bypassing traditional protection-deprotection steps. This methodology has significantly streamlined the synthesis of complex derivatives for structure-activity relationship (SAR) studies.
Ongoing research is exploring the compound's potential in targeted protein degradation (PROTACs) and covalent inhibitor design. Preliminary data from a 2024 ACS Central Science publication suggests that its bromo group can serve as an anchor for E3 ligase recruiters in PROTAC molecules, while the amine functionality allows for conjugation with warhead-bearing scaffolds. These developments position 1402664-66-7 as a valuable tool in next-generation therapeutic modalities.
In conclusion, 6-Bromo-3-(trifluoromethyl)pyridin-2-amine continues to emerge as a multifaceted scaffold in drug discovery. Its unique physicochemical properties and synthetic versatility make it particularly valuable for addressing challenges in kinase inhibition, antimicrobial resistance, and novel therapeutic modalities. Future research directions may include exploration of its enantioselective transformations and applications in radiopharmaceuticals, as suggested by recent computational studies of its binding conformations.
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